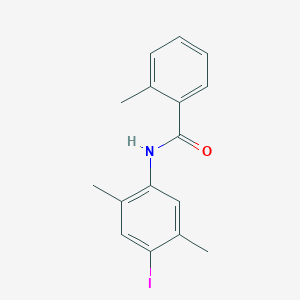![molecular formula C19H21Cl2N3O4S B244655 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244655.png)
3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as DCPB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In neuroscience, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer research, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. In inflammation research, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, depending on the field of research. In neuroscience, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to increase the levels of antioxidant enzymes and to reduce the levels of pro-inflammatory cytokines. In cancer research, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to induce apoptosis and to inhibit the growth of cancer cells. In inflammation research, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the migration of immune cells to inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate the blood-brain barrier. However, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of research, and the exploration of its mechanism of action at the molecular level. Additionally, the development of 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide analogs with improved properties could lead to the discovery of novel therapeutic agents.
In conclusion, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a synthetic compound that has potential therapeutic applications in various fields of research. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several advantages for lab experiments, it also has some limitations. Future research on 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide could lead to the discovery of novel therapeutic agents and a better understanding of its mechanism of action.
Synthesemethoden
3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can be synthesized through a multistep process involving the reaction of 3,5-dichloro-2-methoxybenzoyl chloride with 4-(methylsulfonyl)piperazine, followed by the reaction with 4-aminobenzoic acid. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease and to improve cognitive function in animal models of Alzheimer's disease. In cancer research, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In inflammation research, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C19H21Cl2N3O4S |
|---|---|
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
3,5-dichloro-2-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H21Cl2N3O4S/c1-28-18-16(11-13(20)12-17(18)21)19(25)22-14-3-5-15(6-4-14)23-7-9-24(10-8-23)29(2,26)27/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
QAEQKLAPXBKISS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)


![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)